molecular formula C18H22N2O3S B2927444 3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1798486-40-4

3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2927444
CAS No.: 1798486-40-4
M. Wt: 346.45
InChI Key: PCDSJVNPMIAWST-UHFFFAOYSA-N
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Description

3-[1-(2-Phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic hybrid compound designed for pharmaceutical research, incorporating two pharmacologically significant moieties: a piperidine ring and a thiazolidine-2,4-dione (TZD) core. The strategic combination of these scaffolds aims to leverage their synergistic biological activities for the investigation of new therapeutic agents. The TZD moiety is a privileged structure in medicinal chemistry, well-known for its diverse bioactivity. Historically, TZD derivatives like pioglitazone and rosiglitazone have been used as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists for managing type 2 diabetes . Beyond metabolic diseases, research has expanded to explore the antitumor potential of TZD hybrids. Recent studies suggest that TZD-based compounds can induce apoptosis and cell cycle arrest in various cancer cell lines, sometimes through mechanisms independent of PPAR-γ activation, such as the inhibition of glucose transporters (GLUTs) that are often upregulated in cancer cells . Furthermore, the TZD scaffold is frequently investigated in central nervous system (CNS) drug discovery. It serves as a key component in the design of potent and selective Monoamine Oxidase (MAO) inhibitors, which are relevant targets for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as for depression . The piperidine ring is a common feature in many bioactive molecules and pharmaceuticals, contributing to favorable pharmacokinetic properties and target binding. When functionalized, as in this compound with a 2-phenylbutanoyl group, it can significantly modulate receptor affinity and selectivity. The specific positioning of the TZD unit on the piperidin-4-yl ring is a design strategy often employed to probe specific conformational requirements for target engagement . This compound is presented to the research community as a tool compound for in vitro biological screening and structure-activity relationship (SAR) studies. Researchers can utilize it to investigate its potential efficacy in areas such as oncology, neuroscience, and metabolic disease. All studies must be conducted in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-15(13-6-4-3-5-7-13)17(22)19-10-8-14(9-11-19)20-16(21)12-24-18(20)23/h3-7,14-15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDSJVNPMIAWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and reagents such as carbonyldiimidazole (CDI) for coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and thiazolidine rings may play a crucial role in binding to these targets, while the phenylbutanoyl group could influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The TZD scaffold allows extensive derivatization at the 3- and 5-positions, which directly influences biological activity. Below is a comparative analysis of key structural motifs and their pharmacological implications:

Table 1: Structural and Functional Comparison of TZD Derivatives
Compound Name/Structure Substituents Key Structural Features Biological Activity Reference
Target Compound 3-[1-(2-Phenylbutanoyl)piperidin-4-yl] Piperidine-linked phenylbutanoyl chain Hypothesized multitarget (e.g., antidiabetic, antimicrobial) -
5-(4-Methoxybenzylidene)-1,3-TZD (Compound 96) 5-(4-Methoxybenzylidene) Electron-rich benzylidene group Antitubercular (vs. M. tuberculosis)
(Z)-5-(Substituted benzylidene)-TZD (ad21, ad22) 5-Benzylidene with substituted oxopropenyl chains Extended conjugation for receptor binding Antidiabetic (rosiglitazone-like)
5-[(Chromon-3-yl)methylene]-1,3-TZD Chromone-methylene Chromone moiety for radical scavenging Antioxidant precursor
3-(3-Hydroxyphenyl)-1,3-TZD 3-Hydroxyphenyl Polar hydroxyl group Antioxidant, potential anti-inflammatory

Functional Differences and Similarities

  • Antidiabetic Activity: Compounds like ad21 and ad22 () exhibit rosiglitazone-like efficacy in streptozotocin-induced diabetic rats, attributed to their benzylidene substituents enhancing PPARγ agonism . The target compound’s phenylbutanoyl-piperidine chain may similarly modulate PPARγ or GPR40 targets due to pharmacophore alignment .
  • Antimicrobial Activity : Compound 96 () shows potent antitubercular activity (IC50 values comparable to pyrazinamide), likely due to the 4-methoxybenzylidene group enhancing lipophilicity and membrane penetration . In contrast, 3-(3-hydroxyphenyl)-TZD () may prioritize antioxidant activity via radical scavenging .
  • Structural Stability : Bond lengths in chromone- and chroman-dione analogs () confirm the TZD core’s conformational rigidity, critical for maintaining bioactivity .

Research Findings and Data Tables

Antidiabetic Derivatives

Table 2: In Vivo Antidiabetic Activity of TZD Analogs
Compound Model (STZ-Induced Rats) Glucose Reduction (%) Reference Drug (Rosiglitazone) Reference
ad21 Wistar albino rats 58% 62%
ad22 Wistar albino rats 55% 62%

Antitubercular Activity

Table 3: Anti-M. tuberculosis H37Rv Activity
Compound Substituents MIC (µg/mL) Reference Drugs (Pyrazinamide) Reference
94 3-(2-Amino-5-nitrophenyl), 5-(4-MeO-Bz) 1.25 3.12
96 3-tert-Butyl, 5-(4-MeO-Bz) 2.50 3.12

Biological Activity

3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Thiazolidinediones primarily function as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This activation leads to enhanced insulin sensitivity and improved glucose metabolism. The compound may also exhibit anti-inflammatory and antimicrobial properties, similar to other thiazolidinediones.

Insulin Sensitization

Research indicates that thiazolidinediones improve insulin action and reduce hyperinsulinemia, making them valuable in managing type II diabetes . They achieve this by modulating gene expression related to glucose and lipid metabolism.

Anti-inflammatory Activity

A study on 1,3-thiazolidin-4-ones demonstrated their potential as dual anti-inflammatory and antimicrobial agents. The compounds showed significant inhibition of COX-1 and LOX pathways in carrageenan-induced edema models, suggesting that derivatives like this compound may possess similar effects .

Antimicrobial Efficacy

The antimicrobial activity of thiazolidinediones has been documented against various bacterial strains. Compounds in this class have shown superior efficacy compared to standard antibiotics like ampicillin and streptomycin . This suggests potential applications in treating infections alongside metabolic disorders.

Case Studies

  • Diabetes Management : A clinical study involving thiazolidinediones highlighted their effectiveness in reducing HbA1c levels in patients with type II diabetes. The study reported a significant reduction in fasting plasma glucose and improved lipid profiles among participants .
  • Inflammatory Disorders : In animal models, thiazolidinediones have been shown to reduce inflammation markers significantly. One study reported a decrease in cytokines such as TNF-alpha and IL-6 following treatment with similar compounds .

Data Tables

Biological Activity Effect Reference
Insulin SensitizationImproved glucose metabolism
Anti-inflammatoryReduced edema in carrageenan model
AntimicrobialEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves multi-step reactions, including piperidine functionalization, acylation, and cyclization. For example, piperidin-4-yl intermediates can be acylated using 2-phenylbutanoyl chloride under inert conditions (e.g., dry dichloromethane, nitrogen atmosphere) . Yield optimization requires controlling stoichiometry, reaction time (e.g., 12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring by TLC or HPLC ensures intermediate purity. For cyclization to the thiazolidine-2,4-dione moiety, use thiourea derivatives under basic conditions (e.g., NaOH/EtOH) .

Table 1: Example Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)
Acylation2-Phenylbutanoyl chloride, DCM, RT, 12h65–75≥95%
CyclizationThiourea, NaOH/EtOH, reflux, 6h50–60≥90%

Q. How can structural confirmation of this compound be achieved using spectroscopic and computational methods?

  • Answer : Combine NMR (1H/13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example:

  • NMR : The piperidine proton signals appear at δ 2.5–3.5 ppm (multiplet), while the thiazolidine-2,4-dione carbonyl resonates near δ 170–175 ppm in 13C NMR .
  • HRMS : Confirm molecular formula (e.g., C₁₈H₂₀N₂O₃S) with <2 ppm error.
  • Computational : Compare experimental IR/Raman spectra with density functional theory (DFT) calculations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiazolidine-2,4-dione derivatives?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Design dose-response studies (1 nM–100 µM) across multiple models (e.g., HEK293, HepG2) to assess IC₅₀ consistency. For example, rhodanine derivatives show variable antimicrobial activity due to membrane permeability differences; use logP calculations and molecular dynamics simulations to correlate hydrophobicity with efficacy .

Q. How can computational tools like quantum mechanics/molecular mechanics (QM/MM) improve the design of piperidine-thiazolidinedione hybrids for target specificity?

  • Answer : Use QM/MM to model ligand-receptor interactions (e.g., PPAR-γ binding). Optimize the 2-phenylbutanoyl group’s torsion angles to enhance hydrophobic contacts, and calculate binding free energies (ΔG) using MM/PBSA. Validate with in vitro assays (e.g., SPR for binding kinetics) .

Table 2: Computational Parameters for Target Binding

ParameterValue
QM MethodB3LYP/6-31G*
MM Force FieldCHARMM36
Solvation ModelPBSA

Q. What experimental and analytical methods characterize polymorphic forms of this compound, and how do they impact pharmacokinetics?

  • Answer : Polymorphs are identified via X-ray powder diffraction (XRPD), DSC (melting point differences), and solid-state NMR. For instance, Form I (mp 180–182°C) may exhibit higher solubility than Form II (mp 190–192°C). Conduct dissolution testing in simulated gastric fluid (pH 1.2) and correlate with bioavailability studies in rodent models .

Methodological Considerations

Q. What safety protocols are critical when handling intermediates like 2-phenylbutanoyl chloride during synthesis?

  • Answer : Use corrosion-resistant gloves (EN 374 standard), fume hoods, and flame-retardant lab coats. Quench excess acyl chloride with ice-cold sodium bicarbonate, and store intermediates under nitrogen at –20°C .

Q. How can researchers validate the absence of toxic byproducts (e.g., genotoxic impurities) in final batches?

  • Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) for trace analysis (<0.1% threshold). Use Ames test or comet assay for genotoxicity screening .

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